N-(indol-3-ylacetoxy)succinimide
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Overview
Description
N-(indol-3-ylacetoxy)succinimide is a chemical compound that features an indole ring attached to a succinimide moiety through an acetoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(indol-3-ylacetoxy)succinimide typically involves the reaction of indole-3-acetic acid with succinimide in the presence of a coupling agent. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the ester bond between the indole-3-acetic acid and succinimide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(indol-3-ylacetoxy)succinimide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups in the succinimide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-(indol-3-ylacetoxy)succinimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N-(indol-3-ylacetoxy)succinimide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, influencing biological pathways. The succinimide moiety may also play a role in the compound’s activity by stabilizing the molecule and facilitating its binding to targets .
Comparison with Similar Compounds
Similar Compounds
N-(indol-3-ylacetyl)amino acids: These compounds have similar structures but differ in the nature of the linker and the attached groups.
Indole-3-carboxamides: These compounds share the indole ring but have different functional groups attached to the indole.
Uniqueness
N-(indol-3-ylacetoxy)succinimide is unique due to its specific combination of the indole ring and succinimide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N2O4 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2 |
InChI Key |
ACWBSFVNLCKHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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